molecular formula C21H17ClF3N5O6 B2980624 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351634-94-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2980624
CAS No.: 1351634-94-0
M. Wt: 527.84
InChI Key: HRMCOYLSEHTJLM-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle that balances conformational rigidity and metabolic stability compared to larger cyclic amines.
  • 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, known to improve metabolic resistance and binding affinity in medicinal chemistry .
  • Pyridin-3-yl substituent: Introduces hydrogen-bonding capability and modulates electronic properties.
  • Oxalate counterion: Likely improves solubility and crystallinity for formulation .

This compound’s design suggests applications in targeting enzymes or receptors where heterocyclic motifs and halogenated aryl groups are critical, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N5O2.C2H2O4/c20-14-4-3-13(19(21,22)23)6-15(14)25-16(29)10-28-8-12(9-28)18-26-17(27-30-18)11-2-1-5-24-7-11;3-1(4)2(5)6/h1-7,12H,8-10H2,(H,25,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMCOYLSEHTJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a 1,2,4-oxadiazole moiety and a trifluoromethyl group. Its molecular formula is C20H19ClF3N5O2C_{20}H_{19}ClF_3N_5O_2, with a molecular weight of approximately 439.82 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. Specifically, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT116 (Colon)0.80
ACHN (Renal)0.87
MDA-MB-435 (Melanoma)6.82

These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : Compounds in this class have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Axl Kinase Inhibition : Some derivatives exhibit potent inhibition against Axl kinase, a receptor tyrosine kinase involved in cancer progression.
  • Cytotoxicity via Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis has been observed in various studies.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Anticancer Activity : A compound structurally related to this compound was tested against multiple cancer cell lines and showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies indicated that this compound binds effectively to target proteins involved in cancer pathways, demonstrating favorable binding energies and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues are summarized in Table 1, with critical differences highlighted:

Compound Name (CAS/ID) Core Heterocycle Substituents/Modifications Key Structural Differences vs. Target Compound Potential Implications References
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () 1,2,4-Triazole Triazol-3-ylsulfanyl group; pyridin-4-yl; 3-methylphenyl Replaces oxadiazole and azetidine with triazole and sulfanyl Reduced metabolic stability (sulfanyl groups prone to oxidation); altered binding mode
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (571949-21-8) () 1,2,4-Triazole Pyridin-2-yl backbone; 4-fluorophenyl; methyl group on triazole Chloro-trifluoromethyl group on pyridine instead of phenyl Enhanced electron-withdrawing effects; potential solubility challenges
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide (573943-16-5) () 1,2,4-Triazole Ethyl group on triazole; 2-pyridinyl substituent Ethyl group increases steric bulk Improved target selectivity but reduced membrane permeability
N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(perfluoroethyl)thiazol-2-amine (939038-52-5) () Thiazole Perfluoroethyl-thiazole; complex branched alkyl chain Entirely distinct backbone (thiazole vs. oxadiazole/azetidine) Possible application in fluorophilic targets (e.g., lipid-binding proteins)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The target compound’s trifluoromethyl and oxadiazole groups likely result in moderate logP (~3–4), comparable to triazole analogues . However, sulfanyl-containing derivatives (e.g., ) may exhibit higher logP due to sulfur’s hydrophobicity.
  • Solubility : The oxalate salt enhances aqueous solubility versus freebase forms. Triazole derivatives with polar substituents (e.g., ’s 4-fluorophenyl) may show better solubility than the target compound’s pyridin-3-yl group .
  • Metabolic Stability : The 1,2,4-oxadiazole in the target compound is more resistant to hydrolysis than triazole-sulfanyl groups, which are susceptible to oxidative metabolism .

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